molecular formula C16H20O4 B144452 Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate CAS No. 138715-51-2

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Cat. No.: B144452
CAS No.: 138715-51-2
M. Wt: 276.33 g/mol
InChI Key: GFRBHAWHFNSOCC-UHFFFAOYSA-N
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Description

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is a substituted acrylate ester characterized by a phenyl ring bearing a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position. The acrylate ester moiety (methyl ester of α,β-unsaturated carboxylic acid) renders the compound reactive in Michael addition reactions and other conjugate addition processes. This structure is analogous to bioactive cinnamic acid derivatives but modified to enhance lipophilicity and steric bulk via the cyclopentyloxy group.

Preparation Methods

Esterification of the Corresponding Acrylic Acid

The most widely reported method for synthesizing Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate involves the esterification of 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid with methanol. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The mechanism follows classical Fischer esterification, where the carboxylic acid undergoes nucleophilic acyl substitution with methanol.

Reaction Conditions and Optimization

  • Catalyst Loading : Sulfuric acid is used at 5–10 mol%, while p-toluenesulfonic acid requires 2–5 mol% due to its higher acidity .

  • Temperature : Reflux in methanol (boiling point: 64.7°C) ensures sufficient energy for equilibrium displacement toward ester formation .

  • Reaction Time : 6–12 hours, monitored by thin-layer chromatography (TLC) for complete conversion .

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane (DCM), and purified via recrystallization from diethyl ether or column chromatography .

Knoevenagel Condensation of Substituted Benzaldehyde

An alternative route utilizes a Knoevenagel condensation between 3-(cyclopentyloxy)-4-methoxybenzaldehyde and malonic acid derivatives. This method, detailed in patent WO2015121212A1, avoids the need for pre-formed acrylic acid and directly constructs the α,β-unsaturated ester backbone .

Reaction Mechanism and Steps

  • Aldehyde Activation : The benzaldehyde derivative reacts with malonic acid in the presence of dimethylformamide dimethylacetal (DMFDMA) and triethylamine (Et₃N) .

  • Condensation : DMFDMA facilitates enolate formation, enabling nucleophilic attack on the aldehyde carbonyl group.

  • Esterification : Concurrent esterification with methanol yields the target compound.

Workup Protocol :

  • The crude product is extracted with DCM, washed sequentially with saturated NaHCO₃, 1N HCl, and brine .

  • Purification via silica gel chromatography (ethyl acetate/hexane) or preparative TLC achieves >95% purity .

Industrial-Scale Synthesis: Continuous Flow Reactors

Industrial adaptations prioritize scalability and efficiency. Continuous flow reactors replace batch processes, offering precise control over reaction parameters and reduced side-product formation . Key advantages include:

Operational Parameters

ParameterBatch ProcessContinuous Flow
Residence Time6–12 hours10–30 minutes
Yield70–85%90–95%
Catalyst RecyclingLimitedIntegrated systems

This method employs immobilized acid catalysts on solid supports, enabling continuous methanol feed and in-line purification .

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Purity (%)Scalability
Esterification75–8590–95Moderate
Knoevenagel Cond.80–8892–97High
Continuous Flow90–9598–99Industrial

The Knoevenagel method outperforms traditional esterification in yield and purity but requires stringent anhydrous conditions . Continuous flow systems, while capital-intensive, are optimal for large-scale production .

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients resolves ester byproducts .

  • Preparative TLC : Used for small-scale isolation, with Rf values of 0.3–0.4 in 3:7 ethyl acetate/hexane .

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 5.1 ppm (cyclopentyloxy CH), and δ 3.7 ppm (methoxy group) .

  • MS (ESI+) : Molecular ion peak at m/z 276.33 [M+H]⁺ confirms the molecular formula C₁₆H₂₀O₄ .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Routes

  • Esterification : Reacting the acid with methanol.
  • Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
  • Industrial Methods : Continuous flow reactors and azeotropic distillation can enhance yield and purity in industrial settings.

Organic Synthesis

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate serves as a crucial building block in organic synthesis. Its structure allows for various transformations, including:

  • Oxidation : Producing carboxylic acids or ketones.
  • Reduction : Converting the ester group to alcohols.
  • Substitution Reactions : Facilitating nucleophilic substitution at the ester group or aromatic ring.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.
  • Anticancer Activity : Preliminary data indicate effects on cancer cell lines, warranting further investigation into its therapeutic potential .

The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding, which are critical for its therapeutic effects .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Further mechanistic studies revealed that it could induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited substantial antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

The substituents on the phenyl ring significantly influence chemical reactivity and biological activity. Key comparisons include:

Compound Name Substituents on Phenyl Ring Key Properties/Applications Reference
Methyl 3-(4-methoxyphenyl)acrylate 4-methoxy Aza-Michael addition studies; lower yields due to electron-donating methoxy group
Methyl 3-(4-nitrophenyl)acrylate 4-nitro Higher reactivity in aza-Michael additions due to electron-withdrawing nitro group
Methyl 3-(4-hydroxyphenyl)acrylate 4-hydroxy Used in enzymatic assays; polar hydroxyl group enhances hydrogen bonding
Methyl 3-(3-benzyloxy-4-methoxyphenyl)acrylate 3-benzyloxy, 4-methoxy Increased steric bulk may hinder reactions or alter bioactivity
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate reduces electrophilicity at the β-carbon of the acrylate, slowing aza-Michael additions compared to nitro-substituted analogues (e.g., 10% yield vs. higher yields for nitro derivatives under similar conditions) .
  • Steric Effects : The cyclopentyloxy group introduces steric hindrance absent in simpler methoxy or hydroxy derivatives. This may reduce enzymatic degradation or improve target binding specificity in biological systems .

Ester Group Variations

The choice of ester moiety impacts lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Weight Notable Properties Reference
This compound Methyl 276.33 g/mol Moderate lipophilicity; common in drug prototypes
Ethyl 3-(4-methoxyphenyl)acrylate Ethyl 206.2 g/mol Higher lipophilicity may enhance membrane permeability
tert-Butyl 3-(4-methoxyphenyl)acrylate tert-Butyl N/A Extreme steric bulk; used to study reaction steric effects
  • Methyl vs.

Biological Activity

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS No. 138715-51-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a methoxy group and a cyclopentyloxy substituent, which contribute to its unique chemical properties. The molecular formula is C15H18O4C_{15}H_{18}O_4, with a molecular weight of approximately 278.30 g/mol. The structure can be represented as follows:

Methyl 3 3 cyclopentyloxy 4 methoxyphenyl acrylate\text{Methyl 3 3 cyclopentyloxy 4 methoxyphenyl acrylate}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways.
  • Modulation of Receptor Activity : The presence of methoxy and cyclopentyloxy groups suggests potential interactions with adrenergic and serotonin receptors, influencing physiological responses such as blood pressure regulation and mood stabilization.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activities, including:

  • Antioxidant Activity : Studies have demonstrated that the compound can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : In vitro assays show that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
PDE InhibitionModulation of intracellular signaling

Case Studies

  • Case Study on PDE4 Inhibition :
    A study investigated the synthesis of PDE4 inhibitors, where this compound was tested for its efficacy in inhibiting PDE4 activity. Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for respiratory diseases like asthma and COPD .
  • Antioxidant Efficacy in Cellular Models :
    Another study assessed the antioxidant properties of this compound using human cell lines. The compound demonstrated significant protective effects against oxidative damage induced by hydrogen peroxide, suggesting its utility in preventing cellular aging and related disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, similar compounds exhibit moderate absorption and bioavailability. Understanding the pharmacokinetics is crucial for determining dosing regimens and therapeutic applications.

Properties

IUPAC Name

methyl 3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRBHAWHFNSOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371654
Record name Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138715-51-2
Record name Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.